N,N-Dimethylnicotinamide

Description

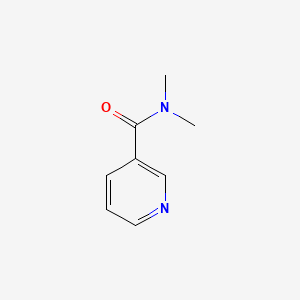

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEVKYZLIRAAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220011 | |

| Record name | N,N-Dimethylniacinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-69-6 | |

| Record name | N,N-Dimethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylniacinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylniacinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLNIACINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T2WXO03YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylnicotinamide: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of N,N-Dimethylnicotinamide, a derivative of nicotinamide (a form of vitamin B3). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, synthesis, and potential applications of this compound, grounding all claims in authoritative scientific references.

Introduction to this compound

This compound, also known as N,N-Dimethylniacinamide, is a pyridinecarboxamide derivative. Its structure is characterized by a pyridine ring with a dimethyl-substituted amide group at the 3-position.[1] This modification of the parent molecule, nicotinamide, alters its physicochemical properties and potential biological activities. Understanding these characteristics is crucial for its application in various scientific and industrial fields, including pharmaceuticals, agriculture, and cosmetics.[2]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyridine ring, which is an aromatic heterocycle containing one nitrogen atom. The key functional group is the tertiary amide attached to the third carbon of the pyridine ring. The presence of two methyl groups on the amide nitrogen distinguishes it from its parent compound, nicotinamide.[1]

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [1][3][4] |

| Molecular Weight | 150.18 g/mol | [1][3][4] |

| CAS Number | 6972-69-6 | [4] |

| IUPAC Name | N,N-dimethylpyridine-3-carboxamide | [1] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 44°C | [5] |

| Boiling Point | 147°C at 9 mmHg | [5] |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.92 ± 0.10 | [5] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Purification

Several synthetic routes to this compound have been established, with the most common methods involving the modification of nicotinic acid or nicotinamide.

Common Synthesis Routes:

-

Direct Methylation of Nicotinamide: This approach involves the methylation of the amide nitrogen of nicotinamide using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[2]

-

Reaction of Nicotinic Acid with Dimethylamine: Nicotinic acid can be converted to its acid chloride, which then reacts with dimethylamine to form the desired tertiary amide. Alternatively, direct amidation can be achieved under acidic conditions.[2]

-

From 2-chloro-3-trichloromethylpyridine: A patented method describes the preparation of 2-chloro-N,N-dimethylnicotinamide by reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in water.[6] This precursor can then be de-chlorinated to yield this compound.

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis from Nicotinic Acid

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases and a clear solution is obtained.

-

Removal of Excess Thionyl Chloride: After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

-

Amination: Dissolve the resulting crude nicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. Slowly add a solution of dimethylamine (approximately 2.2 equivalents) in the same solvent to the cooled solution while stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylamino group. The four pyridine protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The six protons of the two methyl groups are expected to appear as one or two singlets (due to restricted rotation around the C-N amide bond) in the upfield region (typically δ 2.8-3.2 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the amide will appear significantly downfield (around δ 168-172 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm), and the methyl carbons will appear upfield (around δ 35-40 ppm).[1]

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A strong band around 1630-1680 cm⁻¹ corresponds to the C=O stretching vibration of the tertiary amide. The C-N stretching of the amide will appear around 1250-1350 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.[7][8][9]

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 150. Common fragmentation patterns for amides include alpha-cleavage adjacent to the carbonyl group, leading to the loss of the dimethylamino group or the pyridine ring.[10][11]

Reactivity and Chemical Behavior

This compound exhibits reactivity typical of tertiary amides and pyridine derivatives.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and dimethylamine.[2] This reaction is generally slower for tertiary amides compared to primary and secondary amides due to steric hindrance.

-

Reduction: The carbonyl group of the amide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, N,N-dimethyl(pyridin-3-yl)methanamine.

-

Reactions at the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally deactivated by the electron-withdrawing nature of the amide group. The nitrogen atom of the pyridine ring can be quaternized by reaction with alkyl halides.

Applications in Research and Drug Development

This compound is a compound of interest in various fields due to its structural relationship to nicotinamide, a key biological molecule.

-

Pharmaceutical Research: It is explored for its potential in drug formulations targeting inflammation and metabolic disorders.[2] As a derivative of vitamin B3, it may participate in metabolic pathways related to NAD⁺ synthesis and cellular energy.[4] Some studies suggest that this compound may have neuroprotective properties by protecting neuronal cells from oxidative stress.[2]

-

Potential Mechanism of Action: Research is ongoing, but potential mechanisms include the activation of sirtuins, a class of enzymes involved in cellular health and aging.[2] The modulation of such pathways is a key area of interest in drug discovery for age-related diseases.

Caption: A potential mechanism of action for this compound.

-

Agricultural and Cosmetic Applications: The biological activity of this compound suggests its potential use as an active ingredient in agricultural chemicals.[2] In cosmetics, its anti-inflammatory properties are being investigated for use in skincare products.[2]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1]

-

Precautionary Measures: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should be done in a well-ventilated area or a fume hood to avoid inhalation. Avoid contact with skin, eyes, and clothing.[1]

Conclusion

This compound is a versatile molecule with a range of interesting chemical and potential biological properties. Its synthesis is straightforward, and its structure is well-characterized by modern spectroscopic techniques. While research into its applications is ongoing, its potential roles in modulating inflammatory and metabolic pathways make it a compound of significant interest for future research and development in the pharmaceutical, agricultural, and cosmetic industries. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profiles for various applications.

References

-

Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. [Link]

-

This compound | C8H10N2O | CID 81444 . PubChem, National Institutes of Health. [Link]

-

This compound | C8H10N2O | CID 81444 . PubChem, National Institutes of Health. [Link]

-

Indonesian Journal of Multidisciplinary Research . Semantic Scholar. [Link]

-

Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid . ResearchGate. [Link]

-

Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof . IFI CLAIMS Patent Services. [Link]

-

This compound - Optional[Vapor Phase IR] - Spectrum . SpectraBase. [Link]

-

This compound (C8H10N2O) . PubChemLite. [Link]

-

Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations . PubMed. [Link]

-

(PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study . ResearchGate. [Link]

-

bmse000281 Nicotinamide at BMRB . Biological Magnetic Resonance Bank. [Link]

-

Nicotinamide | C6H6N2O | CID 936 . PubChem, National Institutes of Health. [Link]

- Method for preparing 2-chloro-N, N-dimethylnicotinamide.

- Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.

-

Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations . MDPI. [Link]

-

Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures . Physical Chemistry Research. [Link]

-

nicotinamide-1-oxide . Organic Syntheses Procedure. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

This compound | C8H10N2O | CID 81444 . PubChem. [Link]

-

Nano: structural, microstructural and experimental CIF tags for an ontology . HAL open science. [Link]

-

FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study . PubMed. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests . PubMed. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

-

N'-Methylnicotinamide | C7H8N2O | CID 64950 . PubChem, National Institutes of Health. [Link]

-

mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram . doc brown's advanced organic chemistry revision notes. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry . YouTube. [Link]

-

Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) . PubMed. [Link]

-

Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests . ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation . University of Arizona. [Link]

-

Kinetic Mechanism of Nicotinamide N-Methyltransferase . PubMed. [Link]

-

Mechanisms and inhibitors of nicotinamide N-methyltransferase . RSC Publishing. [Link]

-

Mechanisms and inhibitors of nicotinamide N-methyltransferase . PubMed. [Link]

-

Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration . National Institutes of Health. [Link]

Sources

- 1. This compound | C8H10N2O | CID 81444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6972-69-6 [smolecule.com]

- 3. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 6972-69-6 [m.chemicalbook.com]

- 6. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

N,N-Dimethylnicotinamide CAS number 6972-69-6

An In-depth Technical Guide to N,N-Dimethylnicotinamide (CAS 6972-69-6) for Advanced Research Applications

Introduction: Beyond a Simple Derivative

This compound, a dimethylated derivative of nicotinamide (a form of vitamin B3), represents a significant molecule for researchers in drug development and biochemical pathway analysis. Characterized by a pyridine ring with two methyl groups attached to the amide nitrogen, this modification enhances its lipophilicity, potentially altering its biological activity and transport characteristics compared to its parent compound.[1] While often utilized as a precursor or intermediate in the synthesis of more complex biologically active compounds, its own potential pharmacological properties, including anti-inflammatory and neuroprotective effects, are areas of growing interest.[1] This guide provides a comprehensive technical overview for scientists, delving into its synthesis, biochemical significance, analytical methodologies, and applications in critical research areas such as oncology and neurodegenerative disorders.

Section 1: Physicochemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research. This compound is typically a white to off-white crystalline solid, soluble in polar solvents like water and alcohols.[1]

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 6972-69-6 | [2][3][4] |

| Molecular Formula | C₈H₁₀N₂O | [1][3][4] |

| Molecular Weight | 150.18 g/mol | [3][4] |

| Melting Point | 44°C | [2][5] |

| Boiling Point | 147°C / 9 mmHg | [2][5] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [2][5] |

| SMILES | CN(C)C(=O)c1cccnc1 | [4] |

| InChI Key | FJEVKYZLIRAAKE-UHFFFAOYSA-N | [1][3][4][6] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Storage | Inert atmosphere, Room Temperature | [2][5] |

Chemical Synthesis Pathways

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Method A: Direct Methylation of Nicotinamide This is a straightforward approach involving the methylation of nicotinamide.

-

Protocol:

-

Dissolve nicotinamide in a suitable solvent.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

-

The reaction proceeds to form this compound.

-

Purify the product using standard techniques like crystallization or chromatography.[7]

-

Method B: Reaction of Nicotinic Acid with Dimethylamine This pathway utilizes nicotinic acid as the starting material.

-

Protocol:

-

React nicotinic acid with dimethylamine.

-

This reaction is typically carried out under acidic conditions to facilitate the formation of the amide bond.

-

The resulting this compound is then isolated and purified.[7]

-

This compound also serves as a critical intermediate. For instance, it is a precursor in the synthesis of 2-chloro-N,N-dimethylnicotinamide, which is further used to produce pesticide intermediates like 2-aminosulfonyl-N,N-dimethylnicotinamide.[8][9]

Caption: The central role of NNMT in the Nicotinamide (NAM) salvage pathway.

Section 3: Applications in Modern Drug Discovery

The dysregulation of NNMT and NAD⁺ metabolism is implicated in numerous pathologies, making this compound and related analogs valuable probes and potential therapeutic leads.

Cancer Research

NNMT is overexpressed in a wide array of cancers, including ovarian, renal, colorectal, and lung cancer. [10][11][12]High NNMT expression is often associated with enhanced cell proliferation, migration, and resistance to therapy. [10][11]It is believed to promote malignancy by altering cellular metabolism and epigenetic states. [10]Consequently, NNMT has emerged as a promising therapeutic target. The development of small-molecule inhibitors of NNMT is an active area of research, with the goal of restoring normal metabolic function and sensitizing cancer cells to treatment. [13][14][15]this compound can serve as a reference compound or scaffold in the design and screening of such inhibitors.

Neurodegenerative Disorders

Emerging evidence links NNMT to neurodegenerative diseases like Alzheimer's and Parkinson's. [16]Elevated NNMT activity can deplete the NAD⁺ pool, impairing mitochondrial function and energy metabolism, which are critical for neuronal survival. [16][17]Furthermore, by consuming the universal methyl donor SAM, NNMT can disrupt essential methylation patterns in the brain, contributing to neurotoxicity. [16]Therapeutic strategies aimed at inhibiting NNMT or boosting NAD⁺ levels with precursors are being investigated to counteract these effects. [16][18]Research in this area may involve using this compound to probe the structure and function of the NNMT active site.

Metabolic Diseases

NNMT expression is also linked to obesity, insulin resistance, and type 2 diabetes. [14]Elevated NNMT activity in adipose tissue and the liver is associated with these conditions. [14]Inhibition of NNMT is being explored as a novel therapeutic strategy for metabolic disorders.

Section 4: Analytical Methodologies

Accurate detection and quantification are crucial for studying the pharmacokinetics and pharmacodynamics of this compound and its related metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

Sample Preparation: Liquid-Liquid Extraction

-

Objective: To extract nicotinamide metabolites from a biological matrix (e.g., tissue homogenate, plasma).

-

Protocol:

-

Suspend the sample (e.g., 1g of tissue) in a 2 mL solution of chloroform/methanol (1:2 v/v) and 400 µL of ultrapure water.

-

Vortex thoroughly to ensure mixing and cell lysis.

-

Centrifuge the mixture (e.g., 9100 rpm for 10 minutes at room temperature) to separate the phases.

-

Carefully transfer the supernatant (aqueous/methanol phase containing hydrophilic metabolites) to a new tube.

-

Dry the supernatant by evaporation (e.g., using a rotary evaporator or nitrogen stream).

-

Reconstitute the dried residue in a known volume of a suitable solvent (e.g., 200 µL of ultrapure water or mobile phase) for LC-MS analysis. [19]

-

Quantification by LC-MS/MS

-

Objective: To separate and quantify this compound and related compounds.

-

Protocol:

-

Chromatography: Use a reverse-phase column suitable for polar compounds (e.g., COSMOSIL PBr). [19] 2. Mobile Phase: Employ a gradient elution using ammonium formate in water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B). [19]A typical gradient might be: 0-5 min (0% B), 5-20 min (0-90% B), 20.1-30 min (0% B). [19] 3. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. [19] 4. Detection: Use Selected Reaction Monitoring (SRM) for high specificity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound, m/z 151.09) and its characteristic product ions after fragmentation.

-

Caption: Standard workflow for the analysis of nicotinamide metabolites.

Section 5: Safety, Handling, and Storage

As a research chemical, proper handling of this compound is imperative to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral) and causes skin and serious eye irritation. [3][20]It may also cause respiratory irritation. [20]* Handling: Use only in a well-ventilated area or under a chemical fume hood. [21]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, and prevent contact with skin and eyes. [21]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [21]The material should be kept under an inert atmosphere at room temperature to maintain stability. [2][5]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [21] * Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [21] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. [21]

-

Conclusion and Future Outlook

This compound (CAS 6972-69-6) is more than a simple chemical intermediate; it is a valuable tool for dissecting the complex roles of nicotinamide metabolism in health and disease. Its structural relationship to nicotinamide places it at the center of investigations into the NAD⁺ salvage pathway and the increasingly important enzyme, NNMT. For researchers in oncology, neurodegeneration, and metabolic disorders, this compound serves as a critical reference compound for developing novel therapeutic inhibitors. Future research will likely focus on fully elucidating its potential direct biological activities, refining its use in structure-activity relationship studies for NNMT inhibitors, and exploring its utility as a chemical probe to further unravel the intricate signaling networks governed by NAD⁺.

References

- CymitQuimica. (n.d.). CAS 6972-69-6: this compound.

- ChemicalBook. (n.d.). This compound CAS#: 6972-69-6.

- Ambeed. (n.d.). 6972-69-6 | this compound.

- ChemicalBook. (n.d.). 6972-69-6 | CAS DataBase.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81444, this compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Johnson, G. S. (1980). Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. European Journal of Biochemistry, 112(3), 635-641.

- Smolecule. (n.d.). Buy this compound | 6972-69-6.

- ChemicalBook. (n.d.). Nicotinamide synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide.

- ChemicalBook. (n.d.). This compound | 6972-69-6.

- Google Patents. (n.d.). CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N,N-Diethylnicotinamide. Retrieved from Fisher Scientific website. (Note: This SDS is for a related compound but provides relevant general safety principles.)

- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR Safety Information.

- PrepChem.com. (n.d.). Synthesis of nicotinamide.

- PubMed. (2025). Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions.

- Cayman Chemical. (2025). Safety Data Sheet - N-Methylnicotinamide.

- National Center for Biotechnology Information. (n.d.). Complex roles of nicotinamide N-methyltransferase in cancer progression.

- PubMed. (1962). A rapid method for the determination of N'-methylnicotinamide in urine.

- National Center for Biotechnology Information. (n.d.). The Role of Nicotinamide in Cancer Chemoprevention and Therapy.

- Frontiers. (n.d.). Nicotinamide as potential biomarker for Alzheimer's disease: A translational study based on metabolomics.

- ResearchGate. (n.d.). The Role of Nicotinamide in Cancer Chemoprevention and Therapy.

- National Center for Biotechnology Information. (n.d.). NAD+ in Brain Aging and Neurodegenerative Disorders.

- MDPI. (n.d.). Special Issue : Functions of Nicotinamide N-Methyltransferase in Cancer.

- ScienceDirect. (2022). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.

- National Center for Biotechnology Information. (2022). NAD+ Precursors: A Questionable Redundancy.

- National Center for Biotechnology Information. (2023). A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male.

- National Center for Biotechnology Information. (n.d.). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders.

- PubMed. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics.

- The Cancer Letter. (2025). Researchers develop nicotinamide N-methyl transferase inhibitor to block ovarian cancer tumor growth.

- Mary Ann Liebert, Inc., publishers. (n.d.). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases.

- Jinfiniti. (2024). 9 Established NAD+ Precursors You Should Know.

- Elysium Health. (n.d.). 5 NAD+ precursors you need to know.

- Royal Society of Chemistry. (n.d.). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies.

- AboutNAD. (n.d.). What Are NAD+ Precursors? How the Body Makes NAD+.

- MDPI. (n.d.). Beyond Nicotinamide Metabolism: Potential Role of Nicotinamide N-Methyltransferase as a Biomarker in Skin Cancers.

- ResearchGate. (n.d.). Major pathways of nicotinamide metabolism.

- ResearchGate. (2021). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders.

- MDPI. (n.d.). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders.

- Sigma-Aldrich. (n.d.). N,N-Diethylnicotinamide 99%.

- PubMed. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.

Sources

- 1. CAS 6972-69-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 6972-69-6 [m.chemicalbook.com]

- 3. This compound | C8H10N2O | CID 81444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-ジメチルニコチンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6972-69-6 | CAS DataBase [m.chemicalbook.com]

- 6. 6972-69-6 | this compound | Amides | Ambeed.com [ambeed.com]

- 7. Buy this compound | 6972-69-6 [smolecule.com]

- 8. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]

- 9. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 10. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Researchers develop nicotinamide N-methyl transferase inhibitor to block ovarian cancer tumor growth - The Cancer Letter [cancerletter.com]

- 13. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]

- 15. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanistic Landscape of N,N-Dimethylnicotinamide

A Senior Application Scientist's Synthesis of Current Knowledge and Future Directions

Preamble: Navigating the Knowns and Unknowns

In the landscape of pharmacological research, the exploration of nicotinamide (a form of vitamin B3) and its analogs has yielded a wealth of information regarding their roles in cellular metabolism, signaling, and disease. This guide focuses on a specific derivative, N,N-Dimethylnicotinamide (N,N-DMN), a molecule that, despite its structural similarity to well-studied compounds, resides in a comparatively data-sparse region of the scientific map. As a Senior Application Scientist, it is imperative to approach this topic with both scientific rigor and a clear acknowledgment of the current limitations in our understanding.

This document, therefore, serves a dual purpose: to meticulously collate and interpret the existing, albeit limited, direct evidence for N,N-DMN's mechanism of action, and to provide a scientifically grounded framework for its putative mechanisms by drawing logical inferences from its structural relatives, primarily nicotinamide (NAM) and N-methylnicotinamide (1-MNA). It is crucial for the reader to note that while we will explore potential pathways and targets, much of the following is an expert extrapolation that awaits direct experimental validation for N,N-DMN. This guide is structured to empower researchers, scientists, and drug development professionals with a comprehensive understanding of where the science currently stands and to illuminate the path for future investigations.

Part 1: Molecular Profile and Synthesis of this compound

This compound is a derivative of nicotinamide characterized by the substitution of both hydrogen atoms on the amide nitrogen with methyl groups. This structural modification has significant implications for its chemical properties and biological activity, distinguishing it from its parent compound, nicotinamide.

Chemical Structure:

-

IUPAC Name: N,N-dimethylpyridine-3-carboxamide[1]

-

CAS Number: 6972-69-6[1]

-

Molecular Formula: C₈H₁₀N₂O[1]

-

Molecular Weight: 150.18 g/mol [1]

Synthesis Pathway

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a general and established method involves the reaction of a nicotinic acid derivative with dimethylamine. A plausible and commonly employed synthetic route is the acylation of dimethylamine with nicotinoyl chloride.

Hypothetical Synthesis Workflow:

Sources

An In-Depth Technical Guide to the Biological Activity of N,N-Dimethylnicotinamide and the Pivotal Role of Nicotinamide Methylation

Preamble: Situating N,N-Dimethylnicotinamide within the Nicotinamide Metabolic Landscape

This compound (CAS 6972-69-6) is a synthetic derivative of nicotinamide, characterized by the substitution of both hydrogen atoms on the amide nitrogen with methyl groups. While direct research into the specific biological activities of this compound itself is limited, its structure places it at the center of a fundamentally important biological process: the N-methylation of nicotinamide. This guide, therefore, takes a broader, more functionally relevant approach. We will explore the biological activities stemming from the enzymatic methylation of the nicotinamide ring, a process governed by the enzyme Nicotinamide N-methyltransferase (NNMT). The primary product of this reaction is not this compound, but rather 1-methylnicotinamide (1-MNA) . Understanding the synthesis, metabolism, and biological impact of 1-MNA provides the essential context for evaluating any related methylated nicotinamide and illuminates a critical node in cellular metabolism with profound implications for metabolic diseases, cancer, and cardiovascular health.

This guide will dissect the NNMT pathway, its downstream effects on cellular signaling, and the methodologies required to investigate these processes, thereby providing researchers with a comprehensive framework for understanding the biological significance of nicotinamide methylation.

Part 1: The Central Axis - Nicotinamide N-methyltransferase (NNMT) and its Metabolic Consequences

The biological significance of nicotinamide methylation is orchestrated by Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), yielding 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] This seemingly simple reaction has far-reaching consequences for cellular homeostasis.

Causality of Experimental Focus: Investigating the NNMT pathway is critical because its dysregulation is linked to a host of pathologies. High NNMT expression, observed in various cancers and metabolic disorders, creates a metabolic sink that can deplete three crucial cellular pools:[3][4]

-

Nicotinamide (NAM): By consuming NAM, NNMT reduces the substrate available for the salvage pathway, the primary route for regenerating Nicotinamide Adenine Dinucleotide (NAD⁺).[3]

-

NAD⁺: As a consequence of NAM depletion, cellular NAD⁺ levels can fall, impairing the function of NAD⁺-dependent enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair, stress response, and metabolic regulation.[5][6]

-

S-adenosyl-L-methionine (SAM): As the universal methyl donor, the depletion of SAM by hyperactive NNMT can impair global cellular methylation, altering the epigenetic landscape and other methylation-dependent pathways.[2]

The upregulation of NNMT is therefore not a benign metabolic shift but a central event that perturbs redox balance, epigenetic stability, and energy metabolism, making it a compelling therapeutic target.[3][7]

The Interplay with NAD⁺-Dependent Signaling: PARPs and Sirtuins

Nicotinamide itself is a well-established feedback inhibitor of both PARPs and sirtuins.[8][9] The activity of NNMT modulates this regulatory loop. By methylating NAM to 1-MNA, NNMT effectively removes this inhibitory brake. This has complex, context-dependent outcomes:

-

In Cancer: In some cancer cells with high NNMT expression, the resulting depletion of intracellular NAM can enhance the activity of PARP1, a key enzyme in DNA repair. This can paradoxically increase resistance to chemoradiotherapy.[3] Similarly, elevated NNMT can increase levels of sirtuin 1 (SIRT1), promoting cell migration and chemoresistance in prostate and breast cancer models.[3]

-

Metabolic Regulation: The NNMT product, 1-MNA, exhibits a complex relationship with sirtuins, modulating the activity of SIRT1 and SIRT3 to influence processes like gluconeogenesis, lipogenesis, and mitochondrial antioxidant defenses.[10]

This intricate relationship underscores why simply measuring NAD⁺ levels is insufficient; the flux through the NNMT pathway and the concentrations of both NAM and its methylated metabolites are critical determinants of cellular fate.

Metabolic Syndrome, Obesity, and Cardiovascular Implications

Elevated NNMT expression in the liver and adipose tissue is strongly associated with obesity, insulin resistance, and type 2 diabetes.[1] Inhibition of NNMT has emerged as a promising therapeutic strategy for these conditions.

-

Mechanism of Action: NNMT inhibitors prevent the depletion of the NAD⁺ and SAM pools. This leads to improved insulin sensitivity, reduced hepatic steatosis, and limited body weight gain in diet-induced obese (DIO) mice.[7][11] The benefits are linked to enhanced energy expenditure, in part through uncoupling protein 1 (UCP1)-independent thermogenesis in adipocytes.[4]

The primary metabolite, 1-MNA, also possesses distinct and potent biological activities, particularly in the cardiovascular system. It exerts anti-thrombotic and anti-inflammatory effects, mediated through the cyclooxygenase-2 (COX-2) and prostacyclin (PGI₂) pathway.[12] This suggests a dual role for the NNMT pathway: while the enzyme's activity can be pathogenic in metabolic disease by consuming NAD⁺ and SAM, its product, 1-MNA, can be protective.[4]

Dermatological Activity

Topically applied nicotinamide is used to treat various skin conditions. Studies have shown that both nicotinamide and its metabolite, 1-MNA, can increase skin vascular permeability in a dose-dependent manner.[13] This effect is significantly stronger for 1-MNA and appears to be mediated by nitric oxide (NO) and prostaglandins.[13][14] This action may contribute to the therapeutic efficacy of topical nicotinamide in inflammatory dermatological disorders like rosacea by enhancing local blood flow and modulating the inflammatory response.[13]

Part 2: Core Methodologies for Investigating Nicotinamide Methylation

To rigorously study the biological activity of methylated nicotinamides, a combination of enzymatic, analytical, and cell-based assays is essential. The protocols described below are designed as self-validating systems, ensuring that each step provides a clear, quantifiable output directly related to the pathway's function.

Protocol: In Vitro NNMT Enzymatic Activity Assay

Causality of Experimental Design: This protocol provides a direct measure of NNMT's catalytic function. By quantifying the formation of 1-MNA, it allows for the kinetic characterization of the enzyme and the screening of potential inhibitors. The use of LC-MS for detection ensures high specificity and sensitivity, avoiding confounding signals from other components in the reaction mixture.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂.

-

Enzyme Stock: Recombinant human NNMT protein diluted to 1 µg/µL in assay buffer. Store at -80°C.

-

Substrate Stocks:

-

Nicotinamide (NAM): 100 mM in deionized water.

-

S-adenosyl-L-methionine (SAM): 10 mM in deionized water.

-

-

Stop Solution: 10% Trichloroacetic Acid (TCA) in water.

-

-

Reaction Setup (per well of a 96-well plate):

-

Add 40 µL of Assay Buffer.

-

Add 5 µL of NAM solution (final concentration will vary for kinetic studies, e.g., 10 mM).

-

Add 5 µL of NNMT working solution (e.g., 10 ng/µL for a final of 50 ng per reaction).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 5 µL of SAM solution (final concentration will vary, e.g., 1 mM). The total reaction volume is 55 µL.

-

Incubate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding 10 µL of Stop Solution. This will precipitate the enzyme.

-

Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Analysis:

-

Carefully transfer 50 µL of the supernatant to a new plate or HPLC vials.

-

Analyze the formation of 1-methylnicotinamide (1-MNA) using a validated LC-MS/MS method (see Protocol 2.2).

-

Protocol: LC-MS/MS Quantification of Nicotinamide Metabolites

Causality of Experimental Design: This protocol is the gold standard for accurately quantifying NAM and its key metabolites (like 1-MNA) in complex biological matrices such as plasma, cell lysates, or enzyme assay supernatants. The combination of liquid chromatography (for separation) and tandem mass spectrometry (for specific detection and quantification) provides unparalleled selectivity and sensitivity.

Methodology:

-

Sample Preparation (from Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold methanol containing internal standards (e.g., deuterated NAM and 1-MNA).

-

Vortex for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 2% B to 95% B over 5-7 minutes to elute compounds of varying polarity.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Nicotinamide: Q1: 123.1 -> Q3: 80.1

-

1-Methylnicotinamide (1-MNA): Q1: 137.1 -> Q3: 94.1

-

-

Instrument parameters (e.g., collision energy, declustering potential) must be optimized for each analyte and instrument.

-

-

Quantification:

-

Generate a standard curve using known concentrations of each analyte in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the concentration of each analyte in the unknown samples by comparing its peak area ratio (analyte/internal standard) to the standard curve.

-

Data Summary: Comparative Biological Effects

The following table summarizes the differential effects of nicotinamide and its primary metabolite, 1-MNA, providing a clear rationale for studying the entire metabolic pathway rather than isolated components.

| Feature | Nicotinamide (NAM) | 1-Methylnicotinamide (1-MNA) | Rationale for Investigation |

| Primary Role | NAD⁺ Precursor | NAM Metabolite | To understand the flux and balance within the NAD⁺ metabolic network. |

| PARP/Sirtuin Activity | Inhibitor[8][9] | Modulator (indirectly by removing NAM)[3] | To assess the net effect of NNMT activity on DNA repair and stress response pathways. |

| Cardiovascular Effect | Limited direct effect | Anti-thrombotic, Anti-inflammatory[12] | To explore the therapeutic potential of NNMT products in cardiovascular disease. |

| Skin Permeability | Increases permeability[13] | Strongly increases permeability[13] | To understand the mechanism of topical NAM and develop more potent derivatives. |

| Metabolic Syndrome | High doses may have effects | Product of NNMT, which is linked to obesity[1] | To validate NNMT as a therapeutic target for metabolic diseases. |

Conclusion and Future Directions

While this compound is a synthetic molecule, its structure directs our focus to the critical biological process of nicotinamide methylation, governed by the enzyme NNMT. This pathway is not merely a route for detoxification or excretion but a central regulatory hub that dictates the availability of nicotinamide, NAD⁺, and the universal methyl donor SAM. The activity of NNMT and the production of its primary metabolite, 1-methylnicotinamide, have profound and often dichotomous effects on cellular function.

Upregulation of NNMT is strongly implicated in the progression of cancer and metabolic diseases by depleting essential metabolite pools. Conversely, the product 1-MNA displays beneficial anti-inflammatory and anti-thrombotic properties. This duality makes the NNMT pathway a fascinating and therapeutically relevant area of research.

Future research should focus on:

-

Developing tissue-specific NNMT inhibitors: To therapeutically target diseases like obesity or liver cancer without affecting the potentially beneficial systemic production of 1-MNA.

-

Elucidating the full spectrum of 1-MNA's biological activities: Investigating its receptors and downstream signaling pathways beyond the known COX-2/PGI₂ axis.

-

Characterizing the biological activity of other methylated nicotinamides: Including a systematic evaluation of synthetic derivatives like this compound to determine if they possess unique pharmacological properties as potential sirtuin or PARP modulators or as specific chemical probes.

By employing the rigorous methodologies outlined in this guide, researchers can continue to unravel the complexities of nicotinamide methylation and translate these fundamental discoveries into novel therapeutic strategies for a wide range of human diseases.

References

-

Title: Metabolic effects of nicotinamide administration in rats. Source: PubMed. URL: [Link]

-

Title: this compound | C8H10N2O | CID 81444. Source: PubChem, NIH. URL: [Link]

-

Title: What is N-1-methylnicotinamide used for?. Source: Patsnap Synapse. URL: [Link]

-

Title: Nicotinamide and its metabolite N-methylnicotinamide increase skin vascular permeability in rats. Source: PubMed. URL: [Link]

-

Title: this compound | C8H10N2O | CID 81444. Source: PubChem. URL: [Link]

-

Title: N'-Methylnicotinamide | C7H8N2O | CID 64950. Source: PubChem. URL: [Link]

-

Title: Nicotinamide, NAD(P)(H), and Methyl-Group Homeostasis Evolved and Became a Determinant of Ageing Diseases: Hypotheses and Lessons from Pellagra. Source: PubMed Central. URL: [Link]

-

Title: PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... Source: ResearchGate. URL: [Link]

-

Title: Complex roles of nicotinamide N-methyltransferase in cancer progression. Source: PMC, NIH. URL: [Link]

-

Title: Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. Source: ResearchGate. URL: [Link]

-

Title: Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Source: Journal of Immunology Research. URL: [Link]

-

Title: The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Source: PMC, NIH. URL: [Link]

-

Title: The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Source: ResearchGate. URL: [Link]

-

Title: Special Issue : Functions of Nicotinamide N-Methyltransferase in Cancer. Source: MDPI. URL: [Link]

-

Title: Nicotinamide and its metabolite N-methylnicotinamide increase skin vascular permeability in rats. Source: ResearchGate. URL: [Link]

-

Title: [Pellagra]. Source: PubMed. URL: [Link]

-

Title: Pellagra: 4 D's and 8 Points. Source: PMC, PubMed Central. URL: [Link]

-

Title: Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. Source: ResearchGate. URL: [Link]

-

Title: Researchers develop nicotinamide N-methyl transferase inhibitor to block ovarian cancer tumor growth. Source: The Cancer Letter. URL: [Link]

-

Title: Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction. Source: PubMed. URL: [Link]

-

Title: Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Source: MDPI. URL: [Link]

-

Title: Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. Source: Oncotarget. URL: [Link]

-

Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Source: Molecules. URL: [Link]

-

Title: Nicotinamide and its Pharmacological Properties for Clinical Therapy. Source: ResearchGate. URL: [Link]

-

Title: Beyond Pellagra—Research Models and Strategies Addressing the Enduring Clinical Relevance of NAD Deficiency in Aging and Disease. Source: MDPI. URL: [Link]

-

Title: Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule. Source: MDPI. URL: [Link]

-

Title: 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. Source: NIH. URL: [Link]

-

Title: Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). Source: ResearchGate. URL: [Link]

-

Title: A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Source: eScholarship.org. URL: [Link]

-

Title: Niacin and pellagra. Source: ResearchGate. URL: [Link]

-

Title: Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. Source: PMC, PubMed Central. URL: [Link]

-

Title: Structures and biological activities of the nikotinamide N-oxides derivatives. Source: ResearchGate. URL: [Link]

-

Title: Kinetic Mechanism of Nicotinamide N-Methyltransferase. Source: PubMed. URL: [Link]

-

Title: Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests. Source: PubMed. URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Source: PMC. URL: [Link]

-

Title: The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. Source: PubMed. URL: [Link]

-

Title: Enhancing Niacinamide Skin Penetration via Other Skin Brightening Agents: A Molecular Dynamics Simulation Study. Source: MDPI. URL: [Link]

-

Title: Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Source: ResearchGate. URL: [Link]

-

Title: Improved delivery through biological membranes XX: Nicotinamide----dihydronicotinamide based ester-linked redox carrier systems. Source: PubMed. URL: [Link]

-

Title: In vitro permeation and disposition of niacinamide in silicone and porcine skin of skin barrier-mimetic formulations. Source: PubMed. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide and its metabolite N-methylnicotinamide increase skin vascular permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating the Role of N,N-Dimethylnicotinamide in NAD+ Metabolism

Foreword: Charting Unexplored Territories in NAD+ Biology

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, a critical coenzyme that governs a vast landscape of biological processes, from energy production to DNA repair and cellular signaling. The intricate pathways that synthesize and salvage NAD+ are subjects of intense research, particularly in the context of aging and metabolic diseases. While significant attention has been given to established NAD+ precursors like nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN), the broader chemical space of related molecules remains largely unexplored.

This technical guide ventures into this uncharted territory, focusing on a compound of hypothetical interest: N,N-Dimethylnicotinamide (DMNA) . As a dimethylated derivative of nicotinamide, DMNA presents an intriguing puzzle. Does it intersect with the known NAD+ metabolic pathways? Could it serve as a cryptic precursor, a modulator of key enzymatic activities, or simply an inert bystander?

This document is structured not as a definitive statement on the role of DMNA—for which public-domain data is scarce—but as a rigorous, technically detailed roadmap for its investigation. It is designed for researchers, scientists, and drug development professionals who are equipped to probe the frontiers of NAD+ biology. We will proceed from a foundation of established knowledge, propose testable hypotheses, and provide field-proven experimental protocols to elucidate the potential role of DMNA in the complex tapestry of NAD+ metabolism.

The Established Landscape of NAD+ Metabolism: A Foundation for Inquiry

A thorough understanding of the known NAD+ metabolic pathways is paramount before embarking on the investigation of a novel compound. In mammalian cells, NAD+ homeostasis is maintained through a combination of de novo synthesis and salvage pathways.

The de novo synthesis pathway originates from the amino acid tryptophan, primarily in the liver, and involves a series of enzymatic steps to produce quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN), a direct precursor to NAD+.

The salvage pathways are the predominant source of NAD+ in most tissues, recycling nicotinamide and other precursors. The key enzymes and transformations in the primary salvage pathway are:

-

Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the salvage of nicotinamide. It catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][2][3]

-

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): These enzymes catalyze the final step in this salvage pathway, converting NMN into NAD+.[1][2]

-

Nicotinamide N-Methyltransferase (NNMT): This enzyme plays a crucial role in nicotinamide clearance by methylating it to form N1-methylnicotinamide (MNAM), which is then further metabolized and excreted.[4][5][6][7] NNMT utilizes S-adenosylmethionine (SAM) as a methyl donor.

The interplay between these enzymes dictates the intracellular pool of NAD+ and is a critical node for therapeutic intervention.

Figure 1: Overview of NAD+ Metabolism with Hypothetical Entry Points for DMNA.

This compound: Structure, Properties, and Hypothesized Roles

This compound is a derivative of nicotinamide with two methyl groups attached to the amide nitrogen atom.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Nicotinamide (NAM) | C₆H₆N₂O | 122.12 |

| This compound (DMNA) | C₈H₁₀N₂O | 150.18 |

The structural similarity of DMNA to nicotinamide invites several testable hypotheses regarding its potential interaction with NAD+ metabolism:

-

Hypothesis 1: DMNA as a Pro-drug for Nicotinamide. It is conceivable that intracellular enzymes, such as N-demethylases, could remove the two methyl groups from DMNA, releasing nicotinamide which would then enter the salvage pathway.

-

Hypothesis 2: DMNA as a Modulator of NNMT Activity. The structural resemblance to the natural substrate (nicotinamide) suggests that DMNA could act as a competitive inhibitor or an allosteric modulator of Nicotinamide N-Methyltransferase (NNMT).

-

Hypothesis 3: DMNA as an Inert Molecule in NAD+ Metabolism. It is also possible that the dimethylation of the amide nitrogen renders the molecule unrecognizable by the enzymes of the NAD+ salvage pathway, making it metabolically inert in this context.

A Framework for Investigation: Experimental Protocols

To systematically investigate the hypotheses outlined above, a multi-pronged experimental approach is necessary, progressing from in vitro enzymatic assays to cell-based models and potentially in vivo studies.

In Vitro Enzymatic Assays: Probing Direct Molecular Interactions

The initial step is to determine if DMNA directly interacts with the key enzymes of the nicotinamide salvage and clearance pathways.

Objective: To determine if DMNA is a substrate for or an inhibitor of recombinant human Nicotinamide N-Methyltransferase (NNMT).

Materials:

-

Recombinant human NNMT

-

Nicotinamide (NAM)

-

This compound (DMNA)

-

S-Adenosylmethionine (SAM)

-

S-Adenosylhomocysteine (SAH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

HPLC system with a C18 reverse-phase column

-

Mass Spectrometer (for product identification)

Methodology:

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing 50 µL of assay buffer, 1 µM recombinant NNMT, 100 µM SAM, and varying concentrations of the test substrate (NAM as a positive control, DMNA as the test compound) ranging from 1 µM to 1 mM.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 10 µL of 10% trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of N1-methylnicotinamide (MNAM) from NAM.

-

-

Inhibition Assay:

-

Prepare reaction mixtures as above, but with a fixed concentration of NAM (at its Km value) and varying concentrations of DMNA (from 1 nM to 1 mM).

-

Quantify the formation of MNAM by HPLC.

-

Determine the IC50 value of DMNA for NNMT activity.

-

-

Metabolite Identification:

-

For the reaction with DMNA as a potential substrate, analyze the reaction mixture using LC-MS/MS to identify any potential methylated products of DMNA.

-

Data Analysis:

-

Plot enzyme activity (rate of MNAM formation) against substrate concentration to determine Michaelis-Menten kinetics.

-

Plot the percentage of NNMT inhibition against the log concentration of DMNA to calculate the IC50.

Figure 2: Workflow for the In Vitro NNMT Enzymatic Assay.

Cell-Based Assays: Evaluating the Impact on Intracellular NAD+ Pools

The next crucial step is to assess the effect of DMNA on NAD+ levels in a cellular context.

Objective: To measure the change in intracellular NAD+ concentrations in cultured cells following treatment with DMNA.

Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

Cell culture medium and supplements

-

This compound (DMNA)

-

Nicotinamide (NAM) as a positive control

-

NAD+/NADH quantification kit (colorimetric or bioluminescent)

-

Microplate reader

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of DMNA (e.g., 1 µM, 10 µM, 100 µM, 1 mM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (NAM).

-

-

NAD+ Extraction:

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells using the extraction buffer provided in the quantification kit. Follow the kit's instructions for acid/base extraction to separate NAD+ from NADH.[8]

-

-

NAD+ Quantification:

-

Perform the NAD+ quantification assay according to the manufacturer's protocol. This typically involves an enzymatic cycling reaction that generates a product (colored or luminescent) proportional to the amount of NAD+ in the sample.[8][9][10]

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Normalization:

-

Normalize the NAD+ concentration to the protein concentration of the cell lysate or the cell number.

-

Data Analysis:

-

Plot the normalized NAD+ levels against the concentration of DMNA and the treatment duration.

-

Statistically compare the NAD+ levels in DMNA-treated cells to the vehicle control.

Figure 3: Workflow for Cellular NAD+ Quantification.

In Vivo Pharmacokinetic and Metabolic Studies

Should the in vitro and cell-based assays suggest that DMNA has a significant effect on NAD+ metabolism, the next logical step would be to investigate its behavior in an animal model.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of DMNA in mice.

Materials:

-

C57BL/6 mice

-

This compound (DMNA) formulated for oral or intraperitoneal administration

-

Blood collection supplies

-

Tissue homogenization equipment

-

LC-MS/MS system for bioanalysis

Methodology:

-

Dosing:

-

Administer a single dose of DMNA to a cohort of mice via the desired route (e.g., oral gavage or intraperitoneal injection).

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

-

At the final time point, euthanize the animals and collect major organs (liver, kidney, brain, muscle).

-

-

Sample Processing:

-

Process blood to obtain plasma.

-

Homogenize tissue samples.

-

Extract DMNA and its potential metabolites from plasma and tissue homogenates using protein precipitation or liquid-liquid extraction.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of DMNA and hypothesized metabolites (e.g., monomethyl-nicotinamide, nicotinamide).

-

Data Analysis:

-

Plot the plasma concentration of DMNA versus time to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

-

Quantify the concentration of DMNA and its metabolites in different tissues to assess its distribution.

Interpretation of Potential Outcomes and Their Implications

The results from this comprehensive investigative framework will provide crucial insights into the role of this compound in NAD+ metabolism.

| Potential Outcome | Interpretation | Implication for Drug Development |

| DMNA is demethylated to NAM, leading to an increase in cellular NAD+. | DMNA acts as a pro-drug for nicotinamide. | DMNA could be explored as a novel NAD+ precursor with potentially different pharmacokinetic properties than NAM. |

| DMNA inhibits NNMT activity, leading to an increase in cellular NAD+ by sparing NAM for the salvage pathway. | DMNA is an NNMT inhibitor. | DMNA could be a lead compound for the development of therapeutics targeting conditions associated with elevated NNMT activity.[11] |

| DMNA has no effect on NNMT activity or cellular NAD+ levels. | DMNA is likely inert in the context of NAD+ metabolism. | DMNA is unlikely to be a viable candidate for modulating NAD+ levels. |

| DMNA treatment leads to a decrease in cellular NAD+ levels. | DMNA may inhibit other key enzymes in the NAD+ salvage pathway (e.g., NAMPT) or have off-target toxic effects. | Further investigation into the mechanism of NAD+ depletion would be required, and DMNA would likely not be pursued as a therapeutic. |

Conclusion: A Call for Empirical Investigation

The exploration of novel molecules that may intersect with fundamental metabolic pathways like NAD+ synthesis is a critical endeavor in modern drug discovery and longevity research. This compound, while currently an enigma in the context of NAD+ biology, represents a tangible opportunity for such exploration. The experimental framework laid out in this guide provides a scientifically rigorous and logically structured approach to systematically unravel its potential role. By moving from direct enzymatic interactions to cellular effects and in vivo pharmacokinetics, researchers can generate the empirical data necessary to transform speculation into scientific understanding. The path to discovery is paved with such systematic investigation, and the study of compounds like DMNA may yet reveal new avenues for modulating cellular health and combating age-related decline.

References

- Vertex AI Search. (n.d.).

- Bio-protocol. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH)

- Benchchem. (n.d.). Application Notes and Protocols for Measuring Intracellular NAD+ Levels in Response to RBN013209.

- Navas, L. E., & Carnero, A. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Antioxidants & Redox Signaling, 35(1), 1-22.

- Rupa Health. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging.

- PubMed Central. (2024).

- Smolecule. (n.d.). Buy this compound | 6972-69-6.

- MDPI. (2022).

- PubMed Central. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones.

- PubMed. (1981). Nicotinamide uptake and metabolism by chick intestine.

- PubMed. (1993). Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells.

- PubMed Central. (2019). NAD+ metabolism and its roles in cellular processes during ageing.

- ResearchGate. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones.

- PubMed Central. (2021).

- PubMed Central. (2023). A systematic review of the therapeutic potential of nicotinamide adenine dinucleotide precursors for cognitive diseases in preclinical rodent models.

- PubMed Central. (2020).

- MedChemExpress. (n.d.). N-Methylnicotinamide (Standard) | Endogenous Metabolite.

- PubMed Central. (2015). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.

- PubMed Central. (2021). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity.

- PubMed Central. (2008). Nampt: Linking NAD biology, metabolism, and cancer.

- MDPI. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution.

- PubMed Central. (2020). NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential.

- PubMed Central. (2010).

- PubMed Central. (2018). NAD metabolites interfere with proliferation and functional properties of THP-1 cells.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. elysiumhealth.com [elysiumhealth.com]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 8. Nicotinamide synthesis - chemicalbook [chemicalbook.com]

- 9. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Nicotinamide N-methyltransferase (NNMT) and its Metabolic-Epigenetic Influence

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged from its traditional role as a simple vitamin B3 clearance enzyme to become a focal point in cellular metabolism and epigenetic regulation.[1][2] This cytosolic enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] This seemingly straightforward reaction places NNMT at a critical crossroads, directly influencing NAD+ homeostasis, one-carbon metabolism, and the epigenetic landscape.[2][5] Upregulation of NNMT is strongly correlated with a range of pathologies, including metabolic syndrome, obesity, non-alcoholic fatty liver disease (NAFLD), and numerous cancers, where it often signifies a poor prognosis.[1][2][6] Its ability to act as a "methyl sink" depletes cellular SAM pools, leading to global hypomethylation and altered gene expression that can drive tumorigenesis.[7][8] Consequently, NNMT is now considered a compelling therapeutic target, with significant efforts underway to develop potent and selective inhibitors.[9][10] This guide provides a comprehensive overview of NNMT's biochemical mechanism, its multifaceted role in health and disease, and detailed methodologies for its study and inhibition.